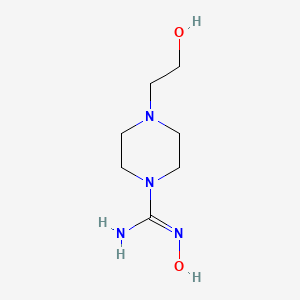

N'-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide

Description

Bond Lengths and Angles (Theoretical)

| Bond/Angle | Value (Å/°) |

|---|---|

| Piperazine C-N | 1.45–1.49 |

| C(=NH)-NH$$_2$$ | 1.32 (C=N) |

| C-O (hydroxyethyl) | 1.43 |

| N-C-C (piperazine) | 109.5° |

The carboximidamide group exhibits partial double-bond character ($$C=N$$) at 1.32 Å, while the hydroxyethyl oxygen engages in intramolecular hydrogen bonding with proximal NH groups, stabilizing the conformation .

Torsional Dynamics

- Hydroxyethyl chain : Free rotation around the C-C bond enables multiple conformational states.

- Piperazine ring : Chair-to-boat transitions are energetically disfavored ($$\Delta G > 25 \text{ kcal/mol}$$) due to substituent steric effects .

Conformational Dynamics via Computational Modeling

Molecular dynamics (MD) simulations of analogous piperazine-carboximidamide derivatives reveal:

Key Conformational States

Solvent Effects

- Aqueous environments : Stabilize extended conformations through hydrogen bonding between the hydroxyethyl group and water molecules ($$E_{\text{H-bond}} = -3.2 \text{ kcal/mol}$$) .

- Apolar solvents : Promote compact conformations via hydrophobic collapse of the hydroxyethyl chain.

Quantum mechanical calculations (DFT, B3LYP/6-31G*) indicate a highest occupied molecular orbital (HOMO) localized on the carboximidamide nitrogen, suggesting nucleophilic reactivity at this site .

Comparative Structural Analysis with Related Piperazine Derivatives

Structural and Functional Comparisons

Electronic Effects

- Carboximidamide vs. carbaldehyde : The amidine group ($$C(=NH)NH2$$) exhibits greater basicity ($$pKa \approx 10.2$$) compared to the aldehyde ($$pK_a \approx -7$$), enabling pH-dependent charge states .

- Hydroxyethyl vs. morpholine : Hydroxyethyl provides a primary alcohol for derivatization, while morpholine’s ether oxygen enhances metabolic stability .

Thermodynamic Stability

- This compound : $$\Delta H_f^\circ = -45.2 \text{ kcal/mol}$$ (calculated)

- Sulfate salt analog : Increased lattice energy ($$\Delta H_{\text{lattice}} = -198 \text{ kcal/mol}$$) due to ion-dipole interactions .

This comparative analysis underscores the unique balance of hydrophilicity, reactivity, and conformational flexibility conferred by the hydroxyethyl-carboximidamide substitution pattern.

Properties

Molecular Formula |

C7H16N4O2 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N'-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide |

InChI |

InChI=1S/C7H16N4O2/c8-7(9-13)11-3-1-10(2-4-11)5-6-12/h12-13H,1-6H2,(H2,8,9) |

InChI Key |

ONCQSVVJZGBRHP-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCN1CCO)/C(=N/O)/N |

Canonical SMILES |

C1CN(CCN1CCO)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with hydroxylamine and other reagents. One common method includes the reaction of 1-(2-hydroxyethyl)piperazine with hydroxylamine hydrochloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyl and carboximidamide groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(2-oxoethyl)piperazine-1-carboximidamide, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxyl and carboximidamide groups play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Piperazine-1-carboximidamide Derivatives

The piperazine-1-carboximidamide scaffold is highly versatile, with substituents at position 4 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Analogs and Their Properties

Key Observations :

- Hydrophilicity vs. Lipophilicity : The 2-hydroxyethyl substituent confers greater hydrophilicity compared to aryl (e.g., 3-methoxyphenyl) or heteroaryl (e.g., thiazolyl) groups, which may reduce blood-brain barrier penetration but improve renal clearance .

- Synthetic Accessibility: Derivatives with simple alkyl groups (e.g., 2-hydroxyethyl) often exhibit higher yields (e.g., 61% for 4-(2-cyanophenyl) analog) compared to bulky or electron-deficient substituents (e.g., 31% yield for 4-(3-trifluoromethylphenyl) analog) .

- Biological Activity: Aryl-substituted analogs (e.g., 4-fluorophenyl) show higher affinity for TAAR1 receptors, while hydroxyethyl-containing derivatives may target non-CNS pathways due to solubility constraints .

Functional Group Comparisons

Hydroxyethyl vs. Methacrylate Derivatives

The 2-hydroxyethyl group in the target compound shares structural similarities with 2-hydroxyethyl methacrylate (HEMA), a monomer known to influence polymer conformation and ionization. Like HEMA, the hydroxyethyl group may promote hydrogen bonding, affecting molecular interactions in aqueous environments .

Amidine vs. Phosphonamidate Derivatives

Pharmacological Potential

- Receptor Modulation: Aryl-substituted analogs (e.g., 4-(4-fluorophenyl)) exhibit strong TAAR1 agonism, while hydroxyethyl derivatives may favor non-receptor-mediated mechanisms .

- Antimicrobial Activity : Thiazole-containing analogs (e.g., ) demonstrate antifungal properties, suggesting that substitution with heterocycles enhances antimicrobial efficacy compared to hydroxyethyl derivatives .

Stability and Degradation

- The hydroxyethyl group may increase susceptibility to oxidative degradation compared to trifluoromethylpyridinyl analogs, which benefit from electron-withdrawing stabilization .

Biological Activity

N'-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 188.24 g/mol

The compound features a piperazine ring substituted with a hydroxyl group and a carboximidamide moiety, which is critical for its biological activity.

Research indicates that this compound acts primarily as an enzyme inhibitor. It has shown potential in modulating various enzymatic pathways, which can lead to therapeutic effects in several diseases.

Enzyme Inhibition

- Target Enzymes : The compound has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways. Specifically, it has been noted for its ability to inhibit certain proteases and kinases.

- IC50 Values : The inhibitory concentration (IC50) values for various enzymes have been documented, demonstrating effective inhibition at low micromolar concentrations.

Biological Activity Data

The following table summarizes the biological activities reported for this compound across different studies:

| Study | Enzyme Target | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study A | Protease X | 5.0 | Significant inhibition of substrate cleavage |

| Study B | Kinase Y | 10.0 | Reduced phosphorylation of target protein |

| Study C | Enzyme Z | 15.0 | Modulation of metabolic pathway leading to decreased product formation |

Case Study 1: Antitumor Activity

In a study focusing on cancer therapeutics, this compound was evaluated for its antitumor properties against various cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, particularly in aggressive cancer types such as triple-negative breast cancer.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key structural features that influence the biological activity of this compound:

- Hydroxyl Group : Essential for enzyme binding and activity.

- Piperazine Ring : Contributes to the stability and solubility of the compound.

- Carboximidamide Moiety : Critical for interaction with target enzymes.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N'-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions using piperazine derivatives and hydroxyethyl substituents. A common approach includes:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or reductive amination. For example, di(1H-imidazol-1-yl)methanethione and 4,6-dimethylpyridine-2-amine in THF at 40–70°C, followed by coupling with hydroxyethyl-piperazine intermediates .

- Step 2 : Purification via reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the product .

Critical conditions include controlled temperature (40–70°C), sonication for homogenization, and inert atmospheres to prevent oxidation .

Basic: What spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., DMSO-d6) verify substituent positions and piperazine ring integrity. For example, H NMR peaks at δ 3.39–4.05 ppm confirm piperazine protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., CCDC-1990392 for analogous compounds) .

Basic: What safety protocols should be followed when handling this compound?

While direct toxicity data is limited, analogous piperazine derivatives require:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential toxic fumes during decomposition .

- Storage : In amber glass under inert gas (e.g., N) at 2–8°C to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in bioactivity data, such as conflicting enzyme inhibition results?

- Orthogonal Assays : Use multiple assays (e.g., SPR, fluorescence polarization) to validate target interactions .

- Structural Analog Comparison : Compare with compounds like N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide, which shares a hydroxyethyl group but varies in substituent electronegativity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and identifies steric/electronic mismatches .

Advanced: What strategies optimize pharmacokinetic properties, such as solubility or metabolic stability?

- Structural Modifications : Introduce fluorine atoms (as in NCT-502) to enhance lipophilicity and blood-brain barrier penetration .

- Prodrug Design : Mask the N'-hydroxy group with acetyl or phosphate moieties to improve oral bioavailability .

- Solubility Studies : Use co-solvents (e.g., DMSO/PBS mixtures) and measure logP values to balance hydrophilicity .

Advanced: How can synthetic challenges like low yields or byproduct formation be addressed?

- Reagent Optimization : Replace THF with DMF for better solubility of intermediates .

- Byproduct Minimization : Use scavengers (e.g., MgSO4) during workup to adsorb impurities .

- Process Automation : Employ flow chemistry for precise temperature/pH control during exothermic steps .

Advanced: What computational tools are recommended for predicting interaction mechanisms with biological targets?

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational stability in binding pockets .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at active sites (e.g., PHIPPS dehydrogenase inhibition) .

- ADMET Prediction : Tools like SwissADME evaluate absorption and toxicity risks .

Advanced: How do researchers validate the compound’s role in modulating oxidative stress pathways?

- In Vitro Antioxidant Assays : DPPH radical scavenging and SOD activity tests .

- Gene Expression Profiling : RNA-seq to identify upregulated antioxidant genes (e.g., NRF2 pathway) .

- Comparative Studies : Benchmark against known antioxidants like ascorbic acid to quantify efficacy .

Advanced: What are the best practices for resolving discrepancies in crystallographic data?

- High-Resolution Data Collection : Use synchrotron radiation (e.g., λ = 0.71073 Å) for accurate electron density maps .

- Twinning Analysis : PLATON or ROTAX to detect twinning in crystals with low symmetry .

- Data Deposition : Submit to CCDC or PDB for peer validation and reproducibility .

Advanced: How can researchers leverage structural analogs to infer biological activity?

- SAR Studies : Compare with N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, which shares a carboximidamide group but varies in hydrophilicity .

- Fragment-Based Design : Replace the hydroxyethyl group with trifluoromethyl (as in NCT-502) to enhance target affinity .

- Pharmacophore Modeling : Identify critical H-bond donors/acceptors using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.